
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine, also known as MNPS, is a chemical compound that has been widely studied in the field of medicinal chemistry. MNPS belongs to the class of piperazine compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Aplicaciones Científicas De Investigación
Pharmaceutical Research and Drug Development
IMPPAT exhibits potential as a lead compound for drug discovery due to its unique chemical structure. Researchers have explored its interactions with biological targets, such as enzymes, receptors, and transporters. By studying its binding affinity and pharmacokinetic properties, scientists aim to develop novel therapeutics. Additionally, computational tools like molecular docking and ADMET prediction aid in identifying IMPPAT derivatives with improved drug-likeness .
Anticancer Properties
IMPPAT has drawn attention for its potential as an anticancer agent. Studies have investigated its cytotoxic effects on cancer cell lines, including breast, lung, and colon cancer. Researchers explore its mechanism of action, cellular uptake, and impact on cell cycle progression. Further research aims to optimize its efficacy and minimize side effects .
Anti-Inflammatory and Immunomodulatory Effects
IMPPAT may modulate the immune response by affecting cytokine production, immune cell activation, and inflammation pathways. Researchers investigate its potential in autoimmune diseases, chronic inflammatory conditions, and allergic reactions. Understanding its immunomodulatory mechanisms could lead to therapeutic applications .
Neurological Disorders
Given its structural resemblance to known neurotransmitters, IMPPAT has been studied in the context of neurological disorders. Researchers explore its interactions with neurotransmitter receptors, neuroprotective effects, and potential for treating conditions like Alzheimer’s disease, Parkinson’s disease, and depression .
Cardiovascular Health
IMPPAT’s vasodilatory properties have piqued interest in cardiovascular research. Investigations focus on its effects on blood vessels, endothelial function, and blood pressure regulation. Researchers explore its potential as an adjunct therapy for hypertension or vascular disorders .
Antimicrobial Activity
In vitro studies suggest that IMPPAT exhibits antimicrobial effects against bacteria, fungi, and parasites. Researchers investigate its mode of action, minimum inhibitory concentrations, and potential applications in infectious diseases. However, further studies are needed to validate its efficacy in vivo .
Metabolic Disorders
IMPPAT’s influence on metabolic pathways, such as glucose metabolism and lipid homeostasis, has been explored. Researchers investigate its effects on insulin sensitivity, lipid accumulation, and obesity-related complications. Potential applications include managing type 2 diabetes and metabolic syndrome .
Chemoinformatics and Natural Product-Based Drug Discovery
IMPPAT serves as a valuable entry in databases like IMPPAT 2.0, which curates information on phytochemicals from Indian medicinal plants. Chemoinformatics tools analyze its physicochemical properties, scaffold diversity, and drug-likeness. Researchers leverage this data to accelerate natural product-based drug discovery .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-7-8-15(21(22)23)13-18(14)27(24,25)20-11-9-19(10-12-20)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPJTZHIXBWTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)
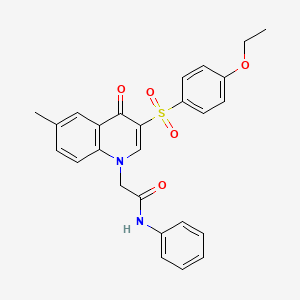
![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
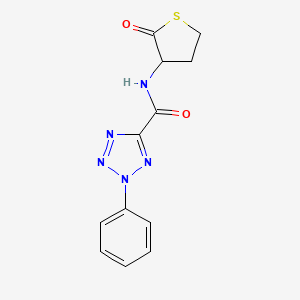
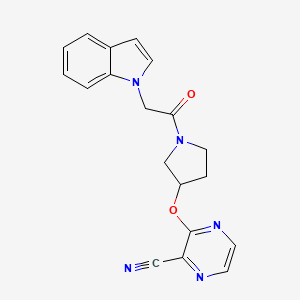
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
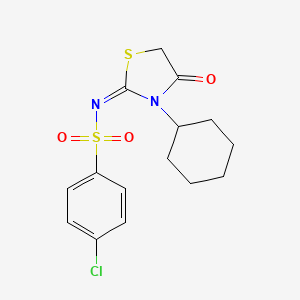
![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)
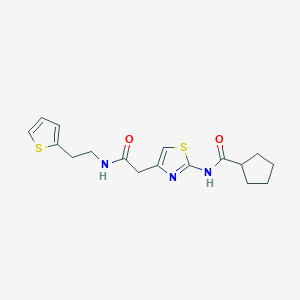
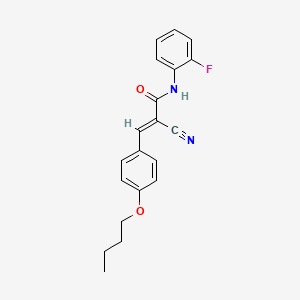
![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
